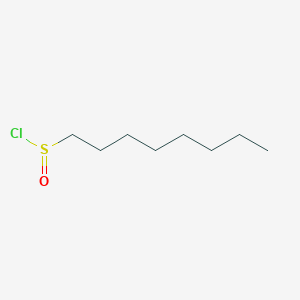

Octane-1-sulfinyl chloride

Description

BenchChem offers high-quality Octane-1-sulfinyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octane-1-sulfinyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

72394-49-1 |

|---|---|

Molecular Formula |

C8H17ClOS |

Molecular Weight |

196.74 g/mol |

IUPAC Name |

octane-1-sulfinyl chloride |

InChI |

InChI=1S/C8H17ClOS/c1-2-3-4-5-6-7-8-11(9)10/h2-8H2,1H3 |

InChI Key |

JVRIZVWQQKDDHK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCS(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Uses of octane-1-sulfinyl chloride as a synthetic intermediate

Executive Summary

Octane-1-sulfinyl chloride is a potent electrophilic sulfur reagent used primarily to introduce the octylsulfinyl moiety (

Chemical Profile & Properties[1][2]

| Property | Specification |

| IUPAC Name | Octane-1-sulfinyl chloride |

| Common Name | Octanesulfinyl chloride |

| CAS Number | 72394-49-1 |

| Molecular Formula | |

| Molecular Weight | 196.74 g/mol |

| Appearance | Pale yellow to colorless liquid |

| Solubility | Soluble in DCM, |

| Stability | Moisture sensitive; prone to hydrolysis to octanesulfinic acid |

Synthesis of the Reagent

The preparation of alkanesulfinyl chlorides is most reliably achieved through the oxidative chlorination of the corresponding disulfide or thiol. The Acetic Anhydride/Chlorine Method is preferred for its ability to prevent over-oxidation to the sulfonyl chloride.

Protocol: Oxidative Chlorination of Dioctyl Disulfide

Principle: The reaction utilizes acetic anhydride as an oxygen donor and scavenger, reacting with the intermediate sulfenyl chloride formed by chlorination.

Reagents:

-

Dioctyl disulfide (10 mmol)

-

Acetic anhydride (20 mmol, 2.0 equiv)

-

Chlorine gas (

) or Sulfuryl Chloride ( -

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an inert gas inlet (

or Ar). -

Dissolution: Dissolve dioctyl disulfide (2.9 g, 10 mmol) and acetic anhydride (2.04 g, 20 mmol) in anhydrous DCM (50 mL). Cool the solution to -20°C .

-

Chlorination:

-

Option A (Gas): Slowly bubble dry

gas through the solution until a persistent yellow-green color is observed. -

Option B (Liquid Reagent): Add sulfuryl chloride (

) dropwise over 20 minutes.

-

-

Reaction: Allow the mixture to stir at -10°C for 1 hour. The formation of acetyl chloride as a byproduct confirms the oxygen transfer.

-

Isolation: Remove the solvent and byproduct (acetyl chloride) under reduced pressure (high vacuum) at room temperature. Do not heat above 40°C to avoid thermal decomposition.

-

Purification: The residue is typically pure enough for subsequent steps. If necessary, rapid distillation under high vacuum can be performed, though immediate use is recommended.

Figure 1: Synthetic pathway for Octane-1-sulfinyl chloride via disulfide oxidation.

Synthetic Utility & Key Transformations

Octane-1-sulfinyl chloride serves as a "lipophilic anchor," attaching the C8 chain via a polar sulfinyl linker. Its reactivity is dominated by the electrophilic sulfur atom.

A. Synthesis of Octanesulfinamides

Sulfinamides are chemically stable and often biologically active. The formation of the S-N bond creates a chiral center at sulfur if the nitrogen substituents are non-identical.

-

Mechanism: Nucleophilic attack of the amine on the sulfur, followed by elimination of chloride.

-

Protocol:

-

Dissolve octane-1-sulfinyl chloride (1.0 equiv) in anhydrous THF.

-

Cool to 0°C.

-

Add the amine (1.1 equiv) and a base (Triethylamine or Pyridine, 1.2 equiv) dropwise.

-

Stir for 2 hours. Filter the amine hydrochloride salt and concentrate.

-

B. Synthesis of Octanesulfinates

Reaction with alcohols yields sulfinates (

-

Key Insight: The reaction with chiral alcohols (e.g., menthol) allows for the resolution of the sulfinyl chloride, enabling the synthesis of enantiopure sulfoxides.

C. Synthesis of Sulfoxides

While direct oxidation of sulfides is common, the reaction of sulfinyl chlorides with organometallics (Grignard/Organolithium) provides a regiospecific route to unsymmetrical sulfoxides.

-

Reaction:

Figure 2: Divergent reactivity profile of Octane-1-sulfinyl chloride.[1]

Handling and Safety (E-E-A-T)

-

Moisture Sensitivity: The reagent hydrolyzes rapidly in moist air to form octanesulfinic acid (

) and HCl. All glassware must be flame-dried. -

Corrosivity: It is a potent lachrymator and corrosive to skin/mucous membranes. Handle only in a fume hood.

-

Storage: Store under inert atmosphere (Argon) at -20°C. Long-term storage often leads to disproportionation; fresh preparation is advised.

References

-

Synthesis of Sulfinyl Chlorides: Douglass, I. B.; Norton, R. V. "The Reaction of Sulfinyl Chlorides with Diazoalkanes." Journal of Organic Chemistry, 1968 , 33(5), 2104–2106. Link

-

General Reactivity of Alkanesulfinyl Chlorides: Drabowicz, J.; Kiełbasiński, P.; Mikołajczyk, M. "Synthesis of Sulfoxides." Science of Synthesis, 2008 , 39,[2] 1. Link

-

Sulfinamide Synthesis: Fernandez, I.; Khiar, N. "Recent Developments in the Synthesis and Applications of Sulfinamides." Chemical Reviews, 2003 , 103(9), 3651–3706. Link

-

CAS Registry Data: Octane-1-sulfinyl chloride (CAS 72394-49-1).[3][4][5] Common Chemistry, American Chemical Society. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 70936-25-3_dodecane-1-sulfinyl chlorideCAS号:70936-25-3_dodecane-1-sulfinyl chloride【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 4. 76541-52-1_imidazole-1-sulfinyl chlorideCAS号:76541-52-1_imidazole-1-sulfinyl chloride【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 5. 页面加载中... [china.guidechem.com]

Methodological & Application

Introduction: The Strategic Importance of Alkanesulfinyl Chlorides

An Application Note and Protocol for the Synthesis of Octane-1-sulfinyl Chloride from Octane-1-thiol

In the landscape of medicinal and materials chemistry, organosulfur compounds occupy a pivotal role. While alkanesulfonyl chlorides (R-SO₂Cl) are widely recognized as robust intermediates for the synthesis of sulfonamides and sulfonate esters, their lower oxidation state analogues, the alkanesulfinyl chlorides (R-S(O)Cl), offer a distinct and versatile reactivity profile.[1] These compounds are valuable precursors for generating stereogenic sulfur centers, a key feature in many chiral auxiliaries and pharmacologically active molecules.[2] However, their synthesis is often challenging due to the propensity for over-oxidation to the thermodynamically more stable sulfonyl species.

This application note provides a detailed, reliable protocol for the targeted synthesis of octane-1-sulfinyl chloride from octane-1-thiol. The chosen methodology focuses on the controlled chlorination and oxidation using sulfuryl chloride (SO₂Cl₂) at low temperatures. We will delve into the mechanistic rationale for this selectivity, provide a step-by-step procedure suitable for a research laboratory setting, and outline the critical safety precautions and characterization techniques required for handling these reactive molecules. This guide is intended for researchers and process chemists who require access to this important synthetic building block.

Theoretical Background and Mechanism

The primary challenge in converting a thiol (R-SH, sulfur oxidation state -2) to a sulfinyl chloride (R-S(O)Cl, sulfur oxidation state +2) is to prevent further oxidation to the sulfonyl chloride (R-SO₂Cl, sulfur oxidation state +4). Many common oxidative chlorination methods, such as those employing aqueous chlorine or hydrogen peroxide mixtures, are too aggressive and invariably yield the sulfonyl chloride as the major product.[3]

The selected method, based on the work of Douglass and Norton, utilizes sulfuryl chloride (SO₂Cl₂) under strictly controlled, anhydrous, low-temperature conditions. The causality behind this strategy is twofold:

-

Temperature Control: The reaction is highly exothermic. Conducting the synthesis at -78 °C (dry ice/acetone bath) is essential to dissipate heat, thereby minimizing side reactions and thermal decomposition of the desired product.

-

Controlled Stoichiometry and Addition: The thiol is added slowly to an excess of sulfuryl chloride. This ensures that the thiol is immediately consumed and converted into intermediates in a sulfuryl chloride-rich environment, which favors the desired transformation pathway and prevents alternative reactions that can occur if localized high concentrations of thiol build up.

The reaction is understood to proceed through a two-step sequence within a single pot:

-

Formation of the Sulfenyl Chloride: The thiol first reacts with sulfuryl chloride to rapidly form the corresponding octane-1-sulfenyl chloride (CH₃(CH₂)₇SCl).

-

Oxidation to the Sulfinyl Chloride: The in situ generated sulfenyl chloride is then oxidized by another molecule of sulfuryl chloride to yield the target octane-1-sulfinyl chloride.

This controlled, sequential reaction in a non-polar, aprotic solvent prevents the hydrolytic side reactions and over-oxidation that plague other methods.

Critical Safety Precautions

This procedure involves highly hazardous materials. A thorough risk assessment must be conducted before commencing any work. The entire experiment must be performed within a certified chemical fume hood.

-

Octane-1-thiol (C₈H₁₈S): Possesses an extremely foul and persistent stench. It is toxic and causes respiratory irritation.[4][5] Handle only in a fume hood and use appropriate gloves.

-

Sulfuryl Chloride (SO₂Cl₂): Highly toxic, corrosive, and a strong lachrymator. It reacts violently with water, releasing toxic gases (HCl and H₂SO₄).[6] Inhalation can be fatal. Always wear acid-resistant gloves (e.g., butyl rubber or laminate), chemical splash goggles, a face shield, and a lab coat. Ensure no water is present in the reaction setup.

-

Anhydrous Solvents (Dichloromethane): Volatile and potentially carcinogenic. Handle with care.

-

Pressurization: The reaction evolves HCl gas. The system must be equipped with an outlet to a bubbler or a scrubbing system (e.g., filled with sodium hydroxide solution) to prevent pressure buildup.

-

Quenching: Unreacted sulfuryl chloride must be quenched with extreme care. A slow, dropwise addition of the reaction mixture to a cooled, stirred vessel of sodium bicarbonate or sodium hydroxide solution is recommended.

Experimental Protocol

Materials and Equipment

-

Reagents: Octane-1-thiol (≥98%), Sulfuryl chloride (≥99%, freshly distilled if necessary), Dichloromethane (CH₂Cl₂, anhydrous), Nitrogen or Argon gas (high purity), Dry ice, Acetone.

-

Equipment: Three-necked round-bottom flask (oven-dried), dropping funnel (oven-dried), condenser (oven-dried), magnetic stirrer and stir bar, low-temperature thermometer, Schlenk line or inert gas manifold, dry ice/acetone bath, rotary evaporator.

Reagent Data

| Compound | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Octane-1-thiol | C₈H₁₈S | 146.31 | 7.32 g (8.7 mL) | 50.0 | 1.0 |

| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | 20.24 g (12.2 mL) | 150.0 | 3.0 |

| Dichloromethane | CH₂Cl₂ | 84.93 | ~150 mL | - | - |

Step-by-Step Procedure

-

Apparatus Setup: Assemble the three-necked flask with the dropping funnel, a gas inlet adapter connected to the inert gas line, and a condenser topped with a gas outlet to a bubbler. Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of dry nitrogen or argon to ensure an anhydrous atmosphere.

-

Initial Charging: Charge the reaction flask with anhydrous dichloromethane (100 mL) and sulfuryl chloride (12.2 mL, 150.0 mmol).

-

Cooling: Place the flask in a dry ice/acetone bath and stir the solution until the internal temperature stabilizes at -78 °C.

-

Substrate Preparation: In the dropping funnel, prepare a solution of octane-1-thiol (8.7 mL, 50.0 mmol) in anhydrous dichloromethane (50 mL).

-

Slow Addition: Add the octane-1-thiol solution dropwise from the dropping funnel to the vigorously stirred sulfuryl chloride solution over a period of 60-90 minutes. Causality Check: This slow addition is the most critical step to control the reaction's exothermicity and ensure high selectivity. Maintain the internal temperature below -70 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at -78 °C for an additional 1 hour.

-

Solvent Removal: Remove the cooling bath. Keeping the flask under a positive pressure of inert gas, carefully transfer the apparatus to a rotary evaporator. Remove the solvent and excess sulfuryl chloride under reduced pressure. Crucial: Ensure the water bath of the rotary evaporator is kept at room temperature (or below) to prevent thermal decomposition of the product. The remaining crude octane-1-sulfinyl chloride is often used directly in subsequent steps without further purification due to its instability.

Visual Workflow of the Synthesis

Caption: Experimental workflow for the synthesis of octane-1-sulfinyl chloride.

Purification and Characterization

Alkanesulfinyl chlorides are generally thermally unstable and moisture-sensitive, making purification by distillation or chromatography challenging. For most applications, the crude product obtained after removal of solvent is of sufficient purity for subsequent reactions.

Characterization Methods

If characterization is required, it must be performed immediately on the crude product using anhydrous solvents (e.g., CDCl₃ for NMR).

-

¹H NMR Spectroscopy: The protons on the alpha-carbon (adjacent to the S(O)Cl group) are the most diagnostic. They will appear as a triplet significantly downfield from their position in the starting thiol, typically in the range of δ 3.5-4.0 ppm.

-

¹³C NMR Spectroscopy: The alpha-carbon will also show a significant downfield shift into the δ 60-70 ppm region.

-

Infrared (IR) Spectroscopy: The most characteristic signal is the strong S=O stretching vibration, which is expected to appear in the 1130-1160 cm⁻¹ region.

-

Mass Spectrometry (MS): Careful analysis under gentle ionization conditions (e.g., Chemical Ionization, CI) may show the molecular ion peak. Fragmentation patterns would likely include the loss of Cl (35/37 amu) and SOCl.

Logical Flow for Product Analysis

Caption: Logical workflow for the characterization of crude sulfinyl chloride.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Water contamination in glassware or solvent. 2. Temperature too high during addition. 3. Impure or old sulfuryl chloride. | 1. Rigorously dry all glassware and use freshly opened anhydrous solvent. 2. Ensure the cooling bath is maintained and monitor internal temperature closely. 3. Use freshly opened or distilled SO₂Cl₂. |

| Product is Octane-1-sulfonyl Chloride (Over-oxidation) | 1. Reaction temperature was allowed to rise significantly. 2. Incorrect stoichiometry (insufficient SO₂Cl₂). 3. Presence of oxidizing impurities. | 1. Improve temperature control; ensure slow, steady addition. 2. Re-verify calculations; ensure at least 2-3 equivalents of SO₂Cl₂ are used. 3. Use high-purity starting materials. |

| Product Decomposes During Workup | 1. Rotary evaporator water bath was too warm. 2. Exposure to atmospheric moisture. | 1. Do not heat the flask during solvent removal. Use a room temperature or cool water bath. 2. Maintain a positive pressure of inert gas during all transfers. |

Conclusion

The synthesis of octane-1-sulfinyl chloride is a valuable but challenging transformation that requires careful control over reaction conditions. By employing sulfuryl chloride as the chlorinating and oxidizing agent at cryogenic temperatures (-78 °C), the selective formation of the sulfinyl chloride can be achieved, avoiding over-oxidation to the corresponding sulfonyl chloride. The protocol detailed herein, which emphasizes anhydrous conditions and strict temperature management, provides a reliable pathway for researchers to access this versatile synthetic intermediate. Adherence to the stringent safety protocols is non-negotiable due to the hazardous nature of the reagents involved.

References

-

Douglass, I. B., & Norton, R. V. (1968). A New Reaction of Mercaptans with Sulfuryl Chloride. The Journal of Organic Chemistry, 33(5), 2104–2105. [Link]

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. [Link]

-

Khiar, N., Araújo, C. S., Alcudia, F., & Fernández, I. (2002). Dynamic Kinetic Transformation of Sulfinyl Chlorides: Synthesis of Enantiomerically Pure C2-Symmetric Bis-Sulfoxides. The Journal of Organic Chemistry, 67(2), 345–356. [Link]

-

PubChem. tert-OCTYL MERCAPTAN | C8H18S | CID 8851. National Center for Biotechnology Information. [Link]

-

ChemBK. 1-Octanethiol. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. On the reaction of thioacetals with sulphuryl chloride. [Link]

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation. [Link]

-

An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. [Link]

Sources

- 1. US3248423A - Process for preparing alkyl sulfonyl chlorides - Google Patents [patents.google.com]

- 2. youtube.com [youtube.com]

- 3. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. chembk.com [chembk.com]

- 6. On the reaction of thioacetals with sulphuryl chloride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Note: A Practical Guide to the Synthesis of Octanesulfinate Esters from Octanesulfinyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfinate esters are pivotal intermediates in organic synthesis, serving as versatile precursors for a wide array of sulfur-containing molecules, including pharmaceutically relevant sulfoxides and sulfones.[1][2] This guide provides a comprehensive overview and detailed protocols for the preparation of octanesulfinate esters via the reaction of octanesulfinyl chloride with alcohols. We delve into the underlying reaction mechanism, offer step-by-step experimental procedures for both simple and chiral esters, present a troubleshooting guide for common issues, and outline essential safety precautions. The methodologies described herein are designed to be robust and reproducible, empowering researchers to confidently synthesize these valuable chemical building blocks.

Introduction: The Strategic Importance of Sulfinate Esters

Sulfinate esters (R-S(O)-OR') have emerged as crucial functional groups in the landscape of modern synthetic chemistry. Their significance is particularly pronounced in the field of drug discovery and development, where the precise introduction of sulfur stereocenters can profoundly influence a molecule's biological activity and pharmacokinetic profile.[3][4]

Overview of Synthetic Routes

While numerous methods exist for the synthesis of sulfinate esters—including the oxidation of thiols or disulfides, and the condensation of sulfinic acids with alcohols—the reaction of a sulfinyl chloride with an alcohol remains a classical and highly reliable approach.[1][5][6] This method is valued for its efficiency, broad substrate scope, and predictable stereochemical outcome.

The Sulfinyl Chloride Method: A Direct and Controllable Approach

The reaction between a sulfinyl chloride and an alcohol under basic conditions provides a direct and high-yielding pathway to the corresponding sulfinate ester.[5] This guide specifically focuses on using octanesulfinyl chloride as a representative long-chain aliphatic substrate, a motif relevant in the synthesis of molecules with tailored lipophilicity for applications in materials science and pharmaceuticals.[7]

Core Principles: Reaction Mechanism and Stereochemistry

A thorough understanding of the reaction mechanism is paramount for successful synthesis and troubleshooting. The conversion of an alcohol to a sulfinate ester using sulfinyl chloride is a nucleophilic substitution reaction at the sulfur center.

Mechanism of Esterification

The reaction is initiated by the nucleophilic attack of the alcohol's oxygen atom on the highly electrophilic sulfur atom of octanesulfinyl chloride. This step forms a protonated intermediate. A non-nucleophilic base, typically pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[7][8]

The overall transformation can be visualized as follows:

Caption: Nucleophilic attack of alcohol on sulfinyl chloride.

Critical Stereochemical Considerations

A key advantage of this synthetic route is its stereochemical integrity concerning the alcohol. The reaction proceeds with the cleavage of the alcohol's O-H bond, not the C-O bond.[9] Consequently, if the alcohol contains a stereocenter at the carbon bearing the hydroxyl group, its configuration is retained in the final sulfinate ester product. This feature is invaluable for the synthesis of chiral molecules and is exploited in methodologies like the Andersen sulfoxide synthesis.[1]

General Protocol: Synthesis of Ethyl Octanesulfinate

This protocol details a representative procedure for synthesizing a simple, achiral sulfinate ester.

Objective

To synthesize ethyl octanesulfinate from octanesulfinyl chloride and ethanol in the presence of pyridine.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |

| Octanesulfinyl Chloride | ~182.70 | 10.0 mmol (1.83 g) | 1.0 | Handle in a fume hood, moisture-sensitive. |

| Anhydrous Ethanol | 46.07 | 12.0 mmol (0.55 g) | 1.2 | Use absolute, dry ethanol. |

| Anhydrous Pyridine | 79.10 | 12.0 mmol (0.95 g) | 1.2 | Use dry, freshly distilled if possible. |

| Anhydrous Diethyl Ether | 74.12 | 50 mL | - | Solvent. |

| Saturated NaHCO₃ solution | - | 2 x 20 mL | - | For aqueous work-up. |

| Brine | - | 20 mL | - | For aqueous work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~2 g | - | Drying agent. |

Experimental Workflow

Caption: General workflow for sulfinate ester synthesis.

Step-by-Step Procedure

-

Setup: Equip a 100 mL flame-dried, two-necked round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of nitrogen throughout the reaction.

-

Reagent Addition: Charge the flask with anhydrous diethyl ether (30 mL) and anhydrous pyridine (1.2 eq). Cool the mixture to 0°C in an ice bath.

-

Add anhydrous ethanol (1.2 eq) dropwise to the stirred solution.

-

Dissolve octanesulfinyl chloride (1.0 eq) in anhydrous diethyl ether (20 mL) and add it to the dropping funnel. Add the sulfinyl chloride solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfinyl chloride is consumed.

Work-up and Purification

-

Quenching: Carefully pour the reaction mixture into a separatory funnel containing 30 mL of cold water.

-

Extraction: Separate the layers. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate (NaHCO₃) solution (to remove pyridinium hydrochloride), 20 mL of water, and finally 20 mL of brine.[10]

-

Drying: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure ethyl octanesulfinate.

Advanced Protocol: Diastereoselective Synthesis

The synthesis of chiral sulfinate esters, such as menthyl esters, is a cornerstone of asymmetric synthesis, providing access to enantiopure sulfoxides.[1][5]

Rationale

Reacting octanesulfinyl chloride with a chiral alcohol, like (-)-menthol, results in the formation of two diastereomeric sulfinate esters. The inherent stereochemistry of the menthol directs the formation of one diastereomer in excess, a principle leveraged for producing chiral building blocks.[5] The protocol is similar to the general procedure, with (-)-menthol replacing ethanol. The resulting diastereomers can often be separated by careful column chromatography or crystallization.

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Wet reagents or glassware.2. Inactive sulfinyl chloride (hydrolyzed).3. Insufficient base. | 1. Ensure all glassware is flame-dried and reagents are anhydrous.2. Use fresh or newly distilled sulfinyl chloride.3. Use at least 1.1-1.2 equivalents of base. |

| Formation of Byproducts | 1. Reaction temperature too high.2. Side reactions of the alcohol. | 1. Maintain low temperature (0°C or below) during addition.2. Consider using a less hindered base if the alcohol is sensitive. |

| Difficult Purification | 1. Incomplete reaction.2. Pyridine contamination in the final product. | 1. Allow the reaction to proceed to completion as monitored by TLC.2. Perform an acidic wash (e.g., with dilute HCl) during work-up to remove pyridine, if the product is stable to acid. |

Safety Precautions

-

Octanesulfinyl Chloride: This reagent is corrosive and highly reactive with water (hydrolyzes to form HCl and octanesulfinic acid). It should be handled exclusively in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. All manipulations should be performed in a fume hood.

-

General: The reaction can be exothermic, especially during the addition of the sulfinyl chloride. Proper temperature control is crucial to prevent runaway reactions.

Conclusion

The synthesis of octanesulfinate esters from octanesulfinyl chloride is a powerful and versatile method for accessing valuable synthetic intermediates. By understanding the core chemical principles and adhering to the detailed protocols and safety guidelines presented, researchers in synthetic and medicinal chemistry can reliably produce these compounds for a wide range of applications, from fundamental research to the development of novel therapeutics.

References

- Yoshida, S. (2025). Recent advances in the synthesis and transformations of sulfinate esters.

- (2022). 3.1.7: Reactions of Alcohols. Chemistry LibreTexts.

- Yoshida, S. (2025).

- (N/A). 1-Octanesulfonyl Chloride synthesis. ChemicalBook.

- (N/A). 1-Octanesulfonyl chloride | 7795-95-1. Benchchem.

- (N/A).

- (N/A). Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. Organic Chemistry Portal.

- (N/A).

- (N/A). Convenient synthesis of sulfinate esters from sulfonyl chlorides.

- (2024). 17.6: Reactions of Alcohols. Chemistry LibreTexts.

- (N/A). Alcohol to Chloride - Common Conditions. Organic Chemistry.

- Nakamura, K., et al. (2023). Facile Synthesis of Sulfinate Esters from Aryl Iodides via Direct Oxidation of Thioesters. Organic & Biomolecular Chemistry.

- (N/A). Sulfinic esters: Novel and versatile sulfenylating agents for biologically important thioethers synthesis. Alnoor Digital Repository.

- (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube.

- (N/A). A method for the production of sulfate or sulfonate esters.

- (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.

Sources

- 1. Recent advances in the synthesis and transformations of sulfinate esters - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00797F [pubs.rsc.org]

- 2. Recent advances in the synthesis and transformations of sulfinate esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of chiral sulfinate esters by asymmetric condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis [organic-chemistry.org]

- 7. 1-Octanesulfonyl chloride | 7795-95-1 | Benchchem [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. EP2851362B1 - A method for the production of sulfate or sulfonate esters - Google Patents [patents.google.com]

Application Note: Strategic Solvent Selection for Reactions of Octane-1-Sulfinyl Chloride

Introduction: The Critical Role of the Reaction Environment

Octane-1-sulfinyl chloride (CH₃(CH₂)₇S(O)Cl) is a valuable synthetic intermediate, primarily utilized for the preparation of sulfinate esters and sulfinamides—functional groups of increasing importance in medicinal chemistry and materials science.[1] As a reactive electrophile, its successful transformation hinges on the precise control of reaction conditions, with the choice of solvent being the most influential parameter. An inappropriate solvent can lead to side reactions, low yields, difficult purifications, or complete reaction failure.

This guide provides a detailed framework for selecting the optimal solvent for reactions of octane-1-sulfinyl chloride with common nucleophiles, such as alcohols and amines. By understanding the interplay between the solvent, reactants, and reaction mechanism, researchers can ensure reproducible, high-yielding, and clean transformations.

Scientific Principles: Reactivity and Mechanistic Considerations

The core of octane-1-sulfinyl chloride's reactivity lies in the electrophilic nature of the sulfur atom, which is susceptible to attack by nucleophiles. The primary reactions involve the displacement of the chloride leaving group to form new sulfur-oxygen or sulfur-nitrogen bonds.

The Nucleophilic Substitution Mechanism at Sulfinyl Sulfur

Unlike substitution at a tetrahedral carbon (Sₙ2) or a sulfonyl sulfur (R-SO₂-Cl), nucleophilic substitution at a trigonal pyramidal sulfinyl sulfur is more complex. Theoretical and experimental studies suggest that these reactions often proceed through a hypervalent, tetracoordinate sulfur intermediate via an addition-elimination mechanism .[2][3]

This pathway involves two key steps:

-

Addition: The nucleophile attacks the electrophilic sulfur atom, forming a transient, trigonal bipyramidal intermediate. In this structure, the incoming nucleophile and the outgoing chloride group tend to occupy apical positions.[3]

-

Elimination: The chloride ion is expelled, and the S=O double bond character is restored, yielding the final product.

The solvent's role is to stabilize or destabilize the reactants, the charged intermediate, and the transition states leading to and from it.

The Dual Role of Amine Bases (Pyridine, Triethylamine)

Reactions of sulfinyl chlorides generate hydrochloric acid (HCl) as a byproduct. This acid can protonate the nucleophile (especially amines), rendering it non-nucleophilic, or cause degradation of acid-sensitive products. Therefore, a non-nucleophilic base is almost always required.

Pyridine is a common choice and serves two critical functions:

-

Acid Scavenger: It neutralizes the HCl produced, preventing side reactions.

-

Nucleophilic Catalyst: Pyridine can attack the sulfinyl chloride to form a highly reactive N-sulfinylpyridinium salt.[4] This intermediate is significantly more electrophilic than the starting sulfinyl chloride, accelerating the subsequent attack by the primary nucleophile (alcohol or amine).[4]

Caption: Pyridine acts as a nucleophilic catalyst and acid scavenger.

A Practical Guide to Solvent Selection

The choice of solvent must balance three primary factors:

-

Solubility: All reactants (sulfinyl chloride, nucleophile, and base) must be soluble.

-

Reactivity: The solvent must not react with the highly electrophilic sulfinyl chloride.

-

Mechanism Support: The solvent should favor the desired reaction pathway and stabilize key intermediates.

Solvent Categories and Their Impact

1. Polar Aprotic Solvents (Recommended) These solvents possess dipoles that can stabilize charged intermediates and transition states but lack acidic protons (O-H or N-H bonds).[5][6] They do not engage in hydrogen bonding with the nucleophile, leaving it "free" and highly reactive.[7][8] This makes them the ideal choice for most reactions of sulfinyl chlorides.

-

Examples: Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate (EtOAc).

-

Why they work: They effectively solvate the polar sulfinyl chloride and the charged intermediates of the addition-elimination pathway without deactivating the nucleophile.[8]

2. Non-Polar Solvents These solvents have low dielectric constants and are generally poor at solvating charged species.

-

Examples: Hexanes, Toluene, Diethyl Ether.

-

Why they are used cautiously: While unreactive, they may not adequately dissolve the reactants or stabilize the polar transition state, leading to very slow or incomplete reactions. Diethyl ether is a common choice for reactions at very low temperatures.

3. Polar Protic Solvents (AVOID) These solvents contain acidic protons (typically O-H or N-H bonds) and are nucleophilic themselves.[5]

-

Examples: Water, Methanol, Ethanol.

-

Why they must be avoided: They will compete with the intended nucleophile and react directly with the sulfinyl chloride in a process called solvolysis, leading to the formation of undesired byproducts (e.g., octane-1-sulfinic acid or its methyl/ethyl ester). All reactions must be conducted under anhydrous (dry) conditions.

Solvent Selection Workflow

Caption: Decision workflow for selecting an appropriate solvent.

Data Summary: Common Aprotic Solvents

| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations |

| Dichloromethane (CH₂Cl₂) | 9.1 | 40 | Excellent general-purpose solvent; good solubility for many organics. Volatile. |

| Tetrahydrofuran (THF) | 7.5 | 66 | Good for reactions with amines; can form peroxides upon storage. |

| Acetonitrile (MeCN) | 37.5 | 82 | Highly polar; useful for slower reactions or less soluble salts. Can be harder to remove.[9] |

| Ethyl Acetate (EtOAc) | 6.0 | 77 | Less common but effective; can be susceptible to hydrolysis with strong base/acid. |

| Diethyl Ether (Et₂O) | 4.3 | 35 | Useful for very low-temperature reactions; highly volatile and flammable. |

| Pyridine | 12.4 | 115 | Often used as both solvent and base/catalyst. Can be difficult to remove. |

Experimental Protocols

Safety Note: Octane-1-sulfinyl chloride is corrosive, moisture-sensitive, and releases HCl upon hydrolysis. All manipulations should be performed in a chemical fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.[10][11] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Synthesis of an Octane-1-Sulfinate Ester in Dichloromethane

This protocol describes the reaction of octane-1-sulfinyl chloride with benzyl alcohol to form benzyl octane-1-sulfinate.

Materials:

-

Octane-1-sulfinyl chloride

-

Benzyl alcohol (anhydrous)

-

Pyridine (anhydrous)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

TLC plates (silica gel) and appropriate eluent (e.g., 10% EtOAc in Hexanes)

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add benzyl alcohol (1.0 eq).

-

Dissolution: Dissolve the alcohol in anhydrous CH₂Cl₂ (approx. 0.2 M final concentration) and add anhydrous pyridine (1.2 eq).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Dissolve octane-1-sulfinyl chloride (1.1 eq) in a small amount of anhydrous CH₂Cl₂ and add it to the dropping funnel. Add the sulfinyl chloride solution dropwise to the stirred alcohol/pyridine mixture over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to stir at 0 °C. Monitor the consumption of the starting alcohol by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Work-up:

-

Quench the reaction by adding cold water.

-

Transfer the mixture to a separatory funnel and remove the aqueous layer.

-

Wash the organic layer sequentially with cold 1 M HCl (2x, to remove pyridine), saturated NaHCO₃ (1x, to remove residual acid), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification & Characterization: The crude product can be purified by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the formation of the sulfinate ester.

Causality Behind Choices:

-

CH₂Cl₂: A polar aprotic solvent that provides good solubility and does not interfere with the reaction.

-

Pyridine: Acts as a nucleophilic catalyst and scavenges the HCl byproduct, which is crucial for preventing side reactions.[4]

-

0 °C: The reaction is exothermic. Low temperature helps control the reaction rate and minimizes the formation of potential byproducts.

Protocol 2: Synthesis of an Octane-1-Sulfinamide in Tetrahydrofuran

This protocol describes the reaction with benzylamine to form N-benzyl-octane-1-sulfinamide.

Materials:

-

Octane-1-sulfinyl chloride

-

Benzylamine

-

Triethylamine (Et₃N, anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Materials for work-up and purification as listed in Protocol 1.

Procedure:

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq) and anhydrous triethylamine (1.2 eq).

-

Dissolution: Dissolve the amines in anhydrous THF (approx. 0.2 M final concentration).

-

Cooling: Cool the solution to 0 °C.

-

Reagent Addition: In a separate flask, dissolve octane-1-sulfinyl chloride (1.1 eq) in anhydrous THF. Add this solution dropwise to the cooled, stirred amine solution. A white precipitate of triethylammonium chloride will form immediately.

-

Reaction Monitoring (Self-Validation): Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC until the starting amine is consumed.

-

Work-up:

-

Filter the reaction mixture to remove the triethylammonium chloride precipitate, washing the solid with a small amount of THF.

-

Combine the filtrates and concentrate under reduced pressure.

-

Redissolve the residue in a suitable solvent like CH₂Cl₂ or EtOAc.

-

Wash the organic solution with water, 1 M HCl (cautiously, if excess amine needs to be removed), saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

-

Purification & Characterization: Purify the crude sulfinamide by column chromatography or recrystallization. Confirm the structure using appropriate spectroscopic methods.

Causality Behind Choices:

-

THF: An excellent polar aprotic alternative to CH₂Cl₂.[12]

-

Triethylamine: A non-nucleophilic base used solely as an acid scavenger. It is less likely than pyridine to act as a competing nucleophilic catalyst.

-

Filtration Step: The immediate precipitation of the ammonium salt provides a strong visual cue that the reaction is proceeding and allows for a simplified initial purification step.

References

-

Fernandez, I., & Wu, J. (2010). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 75(15), 5397–5400.

-

Fernandez, I., & Wu, J. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PubMed Central (PMC), NIH.

-

Bruice, P. Y. (n.d.). Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. Pearson.

-

O'Brien, C. J., et al. (2013). A convenient synthetic route to sulfonimidamides from sulfonamides. ResearchGate.

-

Drabowicz, J., et al. (2020). Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI.

-

Otsuka, Y., & Taniguchi, T. (2023). Recent advances in the synthesis and transformations of sulfinate esters. RSC Publishing.

-

Wu, J. (2010). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate.

-

Asymmetric Info. (2014). SOCl₂ Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry.

-

The Organic Chemistry Tutor. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube.

-

Schiesser, C. H., & Schiesser, S. H. (2005). Theoretical Study of Nucleophilic Substitution at Sulfur in Sulfinyl Derivatives. ACS Publications.

-

Oreate AI. (2023). The Role of SOCl2 and Pyridine in Organic Chemistry. Oreate AI Blog.

-

Sigma-Aldrich. (2024). Safety Data Sheet. Sigma-Aldrich.

-

Asymmetric Info. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.

-

Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate.

-

Schiesser, C. H., & Schiesser, S. H. (2005). Theoretical study of nucleophilic substitution at sulfur in sulfinyl derivatives. Europe PMC.

-

Paquette, L. A. (1969). α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines. Journal of the Chemical Society C: Organic.

-

Not Voodoo. (2015). Why is pyridine used when making tosyl esters from alcohols? Chemistry Stack Exchange.

-

Kishan's Classes. (2023). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). YouTube.

-

Fisher Scientific. (2008). Safety Data Sheet. Fisher Scientific.

-

Merck Millipore. (n.d.). Safety Data Sheet. Merck Millipore.

-

Li, W., et al. (2020). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Publishing.

-

LibreTexts. (2023). Polar Protic and Aprotic Solvents. Chemistry LibreTexts.

-

Thermo Fisher Scientific. (2008). Safety Data Sheet. Thermo Fisher Scientific.

-

Nacsa, E. D., & Lambert, T. H. (2016). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. PubMed Central (PMC), NIH.

-

Ghorai, P., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances.

-

Chemistry Steps. (n.d.). Polar Protic and Aprotic Solvents. Chemistry Steps.

-

Aozun Asia. (n.d.). The Difference Between Polar Protic And Aprotic Solvents In Solubility. Aozun Asia.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Significance of Pyridine-2-sulfonyl Chloride in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..

-

S D Fine-Chem Limited. (n.d.). Sulphuryl Chloride Safety Data Sheet. Sdfine.

-

Liu, R., et al. (2021). Synthesis of chiral sulfinate esters by asymmetric condensation. PubMed Central (PMC), NIH.

Sources

- 1. Recent advances in the synthesis and transformations of sulfinate esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Theoretical study of nucleophilic substitution at sulfur in sulfinyl derivatives - Lancashire Online Knowledge [knowledge.lancashire.ac.uk]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 8. aozunasia.com [aozunasia.com]

- 9. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Octane-1-Sulfinyl Chloride Stabilization & Synthesis

[1]

Ticket ID: #OSC-817-OX Subject: Preventing Oxidation of Octane-1-sulfinyl Chloride to Sulfonyl Chloride Assigned Specialist: Senior Application Scientist, Organosulfur Division[1]

Executive Summary: The Stability Crisis[1]

The Core Problem:

Researchers frequently encounter the unintended oxidation of Octane-1-sulfinyl chloride (

The Root Cause:

Alkanesulfinyl chlorides are kinetically unstable intermediates.[1] The transformation to sulfonyl chloride is not typically a direct air oxidation but rather a hydrolytic-oxidative cascade .[1] In the presence of trace moisture, the sulfinyl chloride hydrolyzes to a sulfinic acid (

The Solution: Success requires a strictly anhydrous environment and precise stoichiometric control of the chlorinating agent.[1] The "Golden Path" protocol utilizes the oxidative cleavage of dioctyl disulfide in the presence of acetic anhydride.[1]

Diagnostic FAQ: Why Did My Reaction Fail?

Use this troubleshooting guide to diagnose the specific failure mode of your recent experiment.

| Symptom | Diagnostic Check | Root Cause | Corrective Action |

| NMR: Shift of | Reagent Audit: Did you use commercial "dry" solvents without Karl Fischer validation? | Moisture Ingress: Water hydrolyzed the product to sulfinic acid, which scavenged | Distill Acetic Anhydride over |

| IR: Strong bands appear at ~1360 | Stoichiometry: Did you add excess Chlorine ( | Over-Chlorination: Excess halogen acts as an oxidant, driving the equilibrium to the thermodynamic sink (sulfonyl).[1] | Calculate |

| Appearance: Product turned from pale yellow to dark/viscous, evolving | Temperature: Did the reaction exceed 0°C during addition? | Thermal Disproportionation: Sulfinyl chlorides are thermally labile and can disproportionate into thiosulfonates and chlorides.[1] | Maintain reaction temperature between -10°C and 0°C. Store product at -20°C immediately. |

| Reagent Choice: Used Thionyl Chloride ( | Literature Check: This method yields disulfides or impure mixtures for long-chain alkanes.[1] | Wrong Pathway: | Switch to the Dioctyl Disulfide + Acetic Anhydride route (See Section 3).[1] |

The "Golden Path" Protocol[1]

This protocol is adapted from the Douglass & Norton method for alkanesulfinyl chlorides [1].[1] It is the most reliable method to prevent over-oxidation because Acetic Anhydride serves as both the oxygen source and a dehydrating agent, preventing the formation of sulfinic acid intermediates.[1]

Reaction Scheme

1Step-by-Step Methodology

-

Preparation of Reagents:

-

Dioctyl Disulfide: If starting from Octanethiol, oxidize it first (e.g.,

/Base) to the disulfide.[1] Purify and dry thoroughly.[1] -

Acetic Anhydride (

): Must be distilled from phosphorus pentoxide ( -

Chlorine Gas (

): Pass through a

-

-

The Setup:

-

Use a 3-neck round-bottom flask equipped with a mechanical stirrer, a gas inlet tube (reaching below the surface), and a calcium chloride drying tube (or

outlet).[1] -

Immerse the flask in a salt-ice bath to maintain -10°C to 0°C .

-

-

The Reaction:

-

Charge: Add 0.1 mol Dioctyl Disulfide and 0.22 mol Acetic Anhydride (slight excess).

-

Addition: Slowly bubble 0.2 mol of dry Chlorine gas into the mixture.

-

Monitoring: The reaction is exothermic.[1] Control the gas flow to keep the internal temp below 0°C.

-

Endpoint: The mixture typically turns pale yellow.[1] Stop chlorine addition immediately upon reaching the calculated weight increase.[1]

-

-

Work-up (Critical for Stability):

-

Do NOT wash with water. (This is the most common error).[1]

-

Transfer the mixture to a rotary evaporator.

-

Remove the byproduct Acetyl Chloride (bp ~52°C) and excess Acetic Anhydride under reduced pressure (vacuum pump, not water aspirator) at a bath temperature below 35°C .[1]

-

Result: The residue is crude Octane-1-sulfinyl chloride.[1] Due to high boiling point and thermal instability, distillation is risky.[1] Use the crude material immediately for the next step or store as described in Section 5.

-

Mechanistic Visualization

The following diagram illustrates the "Danger Zone" where moisture and excess chlorine conspire to create the sulfonyl impurity.[1]

Caption: The "Hydrolytic Trap": Moisture converts the stable Sulfinyl Chloride into Sulfinic Acid, which acts as a reductant toward Chlorine, rapidly generating the unwanted Sulfonyl Chloride.[1]

Storage & Handling Protocols

If immediate use is not possible, strict adherence to these storage parameters is required to prevent disproportionation.

-

Vessel: Flame-dried glass ampoules or Schlenk tubes with Teflon taps.

-

Atmosphere: Argon (heavier than air, provides a better blanket than Nitrogen).[1]

-

Temperature: -20°C or lower. (At Room Temperature,

slowly decomposes to -

Stabilizers: No chemical stabilizers are standard; purity is the best stabilizer.[1] Remove all traces of Acetyl Chloride and acid byproducts.[1]

References

-

Douglass, I. B.; Norton, R. V. (1973).[1] "Butanesulfinyl Chloride".[1] Organic Syntheses, Coll.[1][2][3] Vol. 5, p.709.[1]

-

Context: This is the definitive reference for the preparation of alkanesulfinyl chlorides via the disulfide/acetic anhydride route.[1]

-

-

Youn, J. H.; Herrmann, R. (1986).[1] "Synthesis of sulfinyl chlorides". Tetrahedron Letters, 27(13), 1493-1494.[1]

- Context: Discusses alternative chlorination methods and the sensitivity of the sulfinyl group.

-

Kee, M.L.; Douglass, I.B. (1970).[1] "Mechanisms in the chlorinolysis of sulfinyl chlorides". Canadian Journal of Chemistry, 48(15).[1] [1]

- Context: Provides the mechanistic grounding for the hydrolysis and subsequent oxidation pathways described in the diagnostic section.

Technical Support Center: Purification of Unstable Alkanesulfinyl Chlorides

Welcome to the technical support center for the purification of unstable alkanesulfinyl chlorides. This guide is designed for researchers, scientists, and professionals in drug development who work with these reactive and thermally sensitive compounds. Here, you will find in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the challenges of purifying and handling these valuable synthetic intermediates.

Introduction: The Challenge of Instability

Alkanesulfinyl chlorides (R-SO-Cl) are highly reactive electrophiles and key building blocks in organic synthesis, particularly for the formation of sulfoxides and other sulfur-containing moieties. However, their utility is often hampered by their inherent instability. They are prone to thermal decomposition, hydrolysis, and disproportionation, making their purification a significant challenge. This guide provides practical, field-tested strategies to overcome these obstacles and obtain high-purity alkanesulfinyl chlorides.

Frequently Asked Questions (FAQs)

Q1: My alkanesulfinyl chloride is decomposing during vacuum distillation, even at low pressures. What can I do?

A1: Thermal decomposition is a primary concern. If you observe darkening of the distillation pot residue or lower than expected yields, consider the following:

-

Reduce the distillation temperature further: Employ a high-vacuum pump (<1 mmHg) to lower the boiling point.

-

Use a short-path distillation apparatus: This minimizes the residence time of the compound at elevated temperatures.

-

Avoid localized overheating: Use a well-stirred oil bath and avoid direct heating with a mantle. Local hot spots can initiate decomposition.[1]

-

Consider alternative purification methods: If thermal decomposition is unavoidable, low-temperature chromatography or crystallization may be better options.

Q2: I'm seeing a significant amount of alkanesulfonyl chloride (R-SO₂-Cl) as an impurity. How can I prevent its formation and remove it?

A2: The formation of the corresponding alkanesulfonyl chloride is a common issue, often arising from over-oxidation during the synthesis.[2]

-

Prevention: Carefully control the stoichiometry of the oxidizing agent during synthesis. An excess of chlorine or other oxidants can lead to the formation of the sulfonyl chloride.[2]

-

Removal: Separation can be challenging due to similar polarities.

-

Fractional Distillation: Careful fractional distillation under high vacuum can sometimes separate the two compounds, as the sulfonyl chloride will have a higher boiling point.

-

Chromatography: Low-temperature flash chromatography with a carefully selected solvent system can be effective.

-

Q3: How can I handle and store my purified alkanesulfinyl chloride to prevent degradation?

A3: Alkanesulfinyl chlorides are sensitive to moisture and air.

-

Inert Atmosphere: Always handle and store these compounds under a dry, inert atmosphere (e.g., nitrogen or argon).[3] This can be achieved using a glovebox or Schlenk line techniques.[4]

-

Low Temperature: Store purified alkanesulfinyl chlorides at low temperatures (-20°C or below) in a well-sealed container to slow down decomposition pathways.

-

Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent hydrolysis.[3][4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification process.

| Symptom | Potential Cause | Recommended Solution |

| Product is a dark, tarry oil after distillation. | Thermal decomposition.[1][3] | Lower the distillation temperature by using a higher vacuum. Use a short-path distillation setup. Consider if the starting material was sufficiently pure. |

| Low recovery of product after purification. | - Hydrolysis during workup.- Decomposition on silica gel during chromatography.- Incomplete extraction. | - Minimize contact with water; use anhydrous solvents and perform extractions quickly at low temperatures.- Deactivate silica gel with a small amount of a non-protic base (e.g., triethylamine) in the eluent.- Perform multiple extractions with a suitable organic solvent. |

| Product appears pure by NMR initially but degrades upon storage. | - Trace moisture or acid contamination.- Exposure to air (oxygen).- Inherent instability. | - Ensure all glassware is scrupulously dried and solvents are anhydrous.- Store under an inert atmosphere (N₂ or Ar) at low temperature (-20°C or below).- Use the purified material as quickly as possible. |

| Inconsistent results between batches. | Variability in starting material quality or reaction conditions. | - Use starting materials of consistent purity.- Maintain strict control over reaction parameters (temperature, addition rates, reaction time). |

Experimental Protocols

CAUTION: Alkanesulfinyl chlorides are corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol 1: Purification by Vacuum Distillation

This method is suitable for lower molecular weight, more volatile alkanesulfinyl chlorides.

Methodology:

-

Preparation: Assemble a short-path distillation apparatus with oven-dried glassware. Ensure all joints are well-sealed with high-vacuum grease. The receiving flask should be cooled in a dry ice/acetone bath.

-

Charging the Flask: Transfer the crude alkanesulfinyl chloride to the distillation flask under a stream of nitrogen or argon. Add a small, Teflon-coated stir bar.

-

Applying Vacuum: Slowly and carefully apply a high vacuum (<1 mmHg).

-

Heating: Gently heat the distillation flask in an oil bath. The temperature should be raised slowly to avoid bumping and decomposition.

-

Fraction Collection: Collect the fractions based on the boiling point. It is often beneficial to collect a small forerun to remove any volatile impurities.[2]

-

Storage: Once the distillation is complete, backfill the apparatus with an inert gas before removing the receiving flask. Immediately seal the flask and store at low temperature.

Critical Parameters for Distillation of Methanesulfinyl Chloride:

| Parameter | Value | Reference |

| Pressure | < 15 mmHg | [2] |

| Boiling Point | ~35-40 °C at 15 mmHg | [2] |

| Bath Temperature | Keep as low as possible, not exceeding the boiling point by more than 20°C. | [1] |

Protocol 2: Low-Temperature Flash Chromatography

This technique is useful for less volatile or more thermally sensitive alkanesulfinyl chlorides.

Methodology:

-

Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Column Packing: Pack a chromatography column with the slurry. It is crucial to pack the column evenly to ensure good separation.

-

Equilibration: Equilibrate the column with the chosen mobile phase. For very sensitive compounds, the column and solvents can be pre-cooled.

-

Sample Loading: Dissolve the crude alkanesulfinyl chloride in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with the mobile phase, gradually increasing the polarity if necessary. Collect fractions in tared, oven-dried flasks.

-

Solvent Removal: Remove the solvent from the product-containing fractions under reduced pressure at low temperature (e.g., using a rotary evaporator with a cold water bath).

-

Storage: Immediately place the purified product under an inert atmosphere and store at low temperature.

Purity Assessment: Low-Temperature NMR Spectroscopy

Standard analytical techniques can sometimes lead to the decomposition of unstable compounds. Low-temperature NMR is a valuable tool for assessing the purity of alkanesulfinyl chlorides.

Procedure:

-

Sample Preparation: In a glovebox or under a stream of inert gas, dissolve a small amount of the purified alkanesulfinyl chloride in a dry, deuterated solvent (e.g., CDCl₃) that has been stored over molecular sieves.

-

NMR Acquisition: Acquire the ¹H NMR spectrum at a low temperature (e.g., -40°C or lower) to slow down any potential decomposition or exchange processes.

-

Analysis: Integrate the relevant peaks to determine the purity of the sample. Look for characteristic peaks of common impurities such as the corresponding sulfonyl chloride or residual solvents.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for selecting a suitable purification method for unstable alkanesulfinyl chlorides.

Caption: Decision workflow for purification.

Understanding Decomposition Pathways

A simplified representation of the common decomposition and side-reaction pathways for alkanesulfinyl chlorides.

Caption: Common degradation pathways.

References

-

Organic Syntheses Procedure, Methanesulfinyl chloride. Available at: [Link]

-

Organic Syntheses Procedure, p-TOLUENESULFINYL CHLORIDE. Available at: [Link]

-

Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. ResearchGate. Available at: [Link]

- Method for purifying methanesulphonyl chloride. Google Patents.

-

Organic Syntheses Procedure, methanesulfonyl chloride. Available at: [Link]

-

Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. Available at: [Link]

-

Safety First—Best Practices and Risk Management for Flash Chromatography. Teledyne ISCO. Available at: [Link]

-

qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. ResearchGate. Available at: [Link]

-

Thermal decomposition pathways of chlorinated trisilanes. ResearchGate. Available at: [Link]

- METHOD FOR PURIFYING METHANESULFONYL CHLORIDE. Google Patents.

-

Chromatography: How to Run a Flash Column. University of Rochester, Department of Chemistry. Available at: [Link]

-

Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. Nature Communications. Available at: [Link]

-

Thermal decomposition of the composite hydrotalcites of iowaite and woodallite. ResearchGate. Available at: [Link]

-

is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a. Organic Syntheses Procedure. Available at: [Link]

-

Flash Chromatography Basics. Sorbent Technologies. Available at: [Link]

-

Recent Progress in Sulfonylation via Radical Reaction with Sodium Sulfinates, Sulfinic Acids, Sulfonyl Chlorides or Sulfonyl Hydrazides. ResearchGate. Available at: [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]

-

SULFONYL CHLORIDES - NOVEL SOURCE OF FREE RADICALS. ResearchGate. Available at: [Link]

-

Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Wipf Group. Available at: [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. JoVE. Available at: [Link]

-

Hydrocarbon-Involved Sulfoxide Deoxygenation via Bifunctional Iron-Enabled Electron Buffering and Ligand-to-Metal Charge Transfer. ACS Catalysis. Available at: [Link]

-

An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Available at: [Link]

-

Successful Flash Chromatography. Teledyne ISCO. Available at: [Link]

-

Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. MPG.PuRe. Available at: [Link]

-

Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Quenching Protocols for Octane-1-Sulfinyl Chloride

Ticket ID: OSC-Q-802

Subject: Safe Neutralization and Handling of Excess Octane-1-Sulfinyl Chloride (

Executive Summary & Chemical Identity[1][2]

Warning: You have specified Octane-1-sulfinyl chloride (

-

Chemical Nature: Electrophilic, lipophilic (C8 chain), moisture-sensitive.[1]

-

Primary Hazards: Rapid evolution of Hydrogen Chloride (HCl) gas upon contact with water; formation of unstable sulfinic acids (

) which may decompose to thiosulfonates.[1][2] -

Solubility Profile: Highly soluble in non-polar organics (DCM, Toluene, THF); immiscible with water.

Core Directive: Due to the lipophilic C8 tail, never quench this reagent with water alone. The biphasic mixture will float, delaying reaction until a critical mass accumulates, leading to a "delayed exotherm" event.

Decision Matrix: Selecting the Right Protocol

Before proceeding, determine your end-goal for the excess reagent using the logic flow below.

Figure 1: Decision matrix for selecting the appropriate quenching protocol based on experimental goals.

Standard Operating Procedures (SOPs)

Protocol A: Controlled Biphasic Hydrolysis (For Disposal)

Objective: Safely convert the reactive chloride to the water-soluble (and stable) sodium sulfinate salt while neutralizing HCl.[1]

Reagents Required:

-

Solvent: Toluene or Dichloromethane (DCM) - To solubilize the C8 chain.[1]

-

Quench Base: 10% Aqueous Sodium Carbonate (

) or Sodium Bicarbonate ( -

Equipment: Jacketed reactor or ice bath, internal thermometer, addition funnel.

Step-by-Step Workflow:

-

Dilution (Critical): Dilute the excess octane-1-sulfinyl chloride with an equal volume of organic solvent (DCM or Toluene). Reason: This prevents the formation of "hot spots" and ensures the reagent doesn't float as a pure layer on top of the aqueous base.

-

Cooling: Cool the organic solution to

. -

Base Preparation: Prepare a 1.5 molar equivalent (relative to chloride) of 10% aqueous

.[2] Cool this solution to -

Controlled Addition: Slowly add the organic solution TO the aqueous base (reverse addition) with vigorous stirring.

-

Note: If reverse addition is not possible, add the base to the organic layer dropwise. Monitor internal temperature; do not exceed

.[2]

-

-

Phase Management: Maintain vigorous agitation for 30 minutes. The mixture will be biphasic.[2] The reaction occurs at the interface.[2]

-

Verification: Check pH of the aqueous layer.[2] It should remain basic (pH > 8).[2] If acidic, add more base.[2][3]

-

Disposal: Separate layers. The aqueous layer contains the sodium octane-1-sulfinate and NaCl.[1][2] The organic layer can be washed and sent to solvent waste.[2]

Protocol B: Morpholine Derivatization (For Analysis)

Objective: Convert the unstable sulfinyl chloride into a stable sulfinamide for HPLC/GC quantification.

Reagents Required:

-

Quenching Agent: Morpholine (1.2 equivalents).[2]

-

Scavenger Base: Triethylamine (

) (1.5 equivalents).[1][2] -

Solvent: Anhydrous DCM.[2]

Step-by-Step Workflow:

-

Preparation: Dissolve the aliquot of octane-1-sulfinyl chloride in dry DCM.

-

Cocktail Addition: Prepare a mixture of Morpholine and

in DCM. -

Quench: Add the amine mixture to the sulfinyl chloride solution at

. -

Reaction:

. -

Workup: Wash with water to remove amine salts.[2] The organic layer contains the stable N-(octane-1-sulfinyl)morpholine.[1][2]

Troubleshooting Guide (FAQ)

Q1: I added water directly to the neat reagent, and nothing happened initially. Now the flask is hot. What happened?

-

Root Cause: The "Induction Period" phenomenon.[2] Octane-1-sulfinyl chloride is hydrophobic.[1][2] It formed a separate layer, preventing hydrolysis.[2] As the interface slowly reacted, heat was generated, increasing solubility and reaction rate, leading to a thermal runaway.

-

Correction: Immediately add a co-solvent (THF or Acetone) to homogenize the mixture and add ice to cool. Never quench neat lipophilic electrophiles with water alone.[2]

Q2: The quenched mixture has turned milky/turbid and won't separate. (Emulsion)

-

Root Cause: The product, sodium octane-1-sulfinate, acts as a surfactant (similar to SDS, but with a sulfinate head).[1]

-

Correction: Add solid NaCl (brine saturation) to force phase separation ("salting out"). If that fails, filter through a pad of Celite to break the emulsion.

Q3: I see a yellow precipitate forming during hydrolysis.

-

Root Cause: Disproportionation.[2] In acidic environments (if base was insufficient), the intermediate sulfinic acid (

) can disproportionate into a thiosulfonate ( -

Correction: Ensure the pH stays >8 during the entire quench. Use a stronger buffer (Carbonate instead of Bicarbonate) if necessary.[2]

Mechanistic Visualization

Understanding the reactivity pathway is crucial for safety.[2]

Figure 2: Reaction pathways dependent on pH control.[1][2] Path A is the desired safe quenching route.

Data Summary: Physical Properties & Reactivity[1][4]

| Property | Value / Description | Impact on Protocol |

| Molecular Weight | ~196.7 g/mol | Calculation of molar equivalents for quenching base.[1][2] |

| Physical State | Liquid (Oil) | Lipophilic nature requires organic co-solvent (DCM/THF).[1][2] |

| Hydrolysis Byproduct | HCl (Gas/Acid) | Requires 1.0 - 1.5 eq. of Base to neutralize.[1][2] |

| Stability | Low (Sulfinyl < Sulfonyl) | Do not store quenched mixtures; dispose immediately.[1][2] |

| Density | ~1.0 - 1.1 g/mL | Similar to water; phase separation may be slow without brine.[1][2] |

References

-

Chemical Reactivity of Sulfinyl Chlorides

-

Safety Protocols for Acid Chlorides (Analogous Reactivity)

-

Hydrolysis & Disproportionation Mechanisms

-

General Handling of Long-Chain Sulfonyl/Sulfinyl Halides

Sources

Validation & Comparative

1H NMR Characterization Guide: Octane-1-Sulfinyl Chloride vs. Octane-1-Sulfonyl Chloride

Topic: 1H NMR characterization of octane-1-sulfinyl chloride vs sulfonyl chloride Content Type: Publish Comparison Guides

Part 1: Core Directive

The "Chiral Sulfur" Diagnostic Protocol In the characterization of sulfur-based acyl intermediates, the distinction between the oxidation states S(IV) and S(VI) is critical for controlling downstream nucleophilic substitutions. This guide moves beyond simple chemical shift tabulation to focus on the stereochemical consequences of the sulfur oxidation state .

The definitive NMR distinction lies not just in the chemical shift (

Part 2: Scientific Integrity & Logic

Theoretical Grounding: Electronic & Stereochemical Environments

To interpret the spectra accurately, one must understand the causal link between the sulfur center's geometry and the proton signals.

-

Octane-1-Sulfonyl Chloride (

):-

Geometry: The sulfur atom is tetrahedral but achiral because it possesses two equivalent oxygen atoms (

local symmetry if R and Cl are ignored, but effectively achiral regarding the alkyl chain). -

Proton Symmetry: The two protons on the

-carbon ( -

NMR Consequence: They appear as a single signal (typically a triplet due to coupling with the

-CH2).

-

-

Octane-1-Sulfinyl Chloride (

):-

Geometry: The sulfur atom is pyramidal (approximate

) and bonded to four different groups: the octyl chain, oxygen, chlorine, and a lone pair . This makes the sulfur atom a stereocenter . -

Proton Symmetry: The chirality at sulfur breaks the symmetry of the adjacent methylene group. The two

-protons are diastereotopic ( -

NMR Consequence: They are chemically nonequivalent (

). They split each other (geminal coupling,

-

Experimental Protocols (Self-Validating Systems)

Safety Note: Both compounds are corrosive and moisture-sensitive. All glassware must be flame-dried.

Protocol A: Synthesis & Isolation (Brief Context)

-

Sulfinyl Chloride: Prepared via reaction of octane-1-thiol with

(sulfuryl chloride) or -

Sulfonyl Chloride: Prepared via oxidative chlorination of octane-1-thiol using

or

Protocol B: NMR Sample Preparation (The "Dry-Lock" Method)

Moisture is the enemy of this analysis. Hydrolysis produces HCl and the corresponding acid, shifting peaks and broadening signals.

-

Solvent Choice: Use anhydrous

.-

Validation: Pre-treat

with activated basic alumina or 4Å molecular sieves for 1 hour prior to use to remove traces of DCl/H2O.

-

-

Sample Concentration: 10–15 mg in 0.6 mL solvent. High concentration improves the signal-to-noise ratio for the complex diastereotopic multiplets.

-

Tube Prep: Flush the NMR tube with dry

or Ar before introducing the sample. Cap immediately. -

Acquisition: Run the spectrum immediately.

-

QC Check: Look for a broad singlet >10 ppm. Its presence indicates hydrolysis (formation of sulfinic/sulfonic acid protons).

-

Data Analysis & Comparison

Chemical Shift & Multiplicity Table[1][2][3][4]

| Feature | Octane-1-Sulfonyl Chloride ( | Octane-1-Sulfinyl Chloride ( |

| Sulfur Oxidation State | +6 (S | +4 (S |

| Enantiotopic (Equivalent) | Diastereotopic (Nonequivalent) | |

| 3.60 – 3.75 ppm (Deshielded) | 3.00 – 3.40 ppm (Less Deshielded) | |

| Multiplicity | Triplet ( | Two Complex Multiplets (ABX/AB system) |

| Coupling Constants | ||

| Diagnostic Signal | Clean triplet in the 3.6+ range.[1] | "Messy" multiplets upfield, often showing roofing effect. |

Mechanistic Insight on Shifts:

The sulfonyl group (

Part 3: Visualization & Formatting

Structural Logic & NMR Pathway

Caption: Flowchart illustrating the stereochemical divergence between sulfonyl and sulfinyl chlorides and its direct impact on 1H NMR signaling.

Experimental Workflow for Identification

Caption: Decision tree for rapid identification of sulfur oxidation states via 1H NMR analysis.

Troubleshooting: Detecting Decomposition

If the sample contains moisture, you will observe artifacts.

-

Sulfinyl Chloride Hydrolysis:

. Look for a broad acidic proton signal >10 ppm and a shift of the -

Disproportionation: Sulfinyl chlorides can disproportionate into thiosulfonates (

) and sulfonyl chlorides upon heating. Check for multiple sets of alkyl signals.

References

-

Oregon State University. "1H NMR Chemical Shifts." Chemistry LibreTexts. Accessed February 5, 2026. [Link]

-

Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179. [Link]

-

Master Organic Chemistry. "Diastereotopic Protons in 1H NMR Spectroscopy." MasterOrganicChemistry.com. Accessed February 5, 2026. [Link]

-

Bahrami, K., et al. "Direct Oxidative Conversion of Thiols to Sulfonyl Chlorides." Journal of Organic Chemistry, 2009, 74, 9287-9291. [Link]

Sources

IR spectroscopy bands for sulfinyl (S=O) vs sulfonyl (O=S=O) groups

Executive Summary

Differentiation between sulfinyl (sulfoxide, R–S(=O)–R') and sulfonyl (sulfone, R–S(=O)₂–R') groups is a critical checkpoint in medicinal chemistry, particularly during oxidation monitoring of sulfide drug intermediates.

The distinction relies on vibrational mechanics: the sulfinyl group exhibits a single, environment-sensitive stretching vibration (

Fundamental Vibrational Mechanics

To interpret the spectra accurately, one must understand the physical origin of the bands.

The Sulfinyl Dipole (S=O)

The sulfinyl bond has significant double-bond character but maintains a strong dipolar nature (

The Sulfonyl Oscillator (O=S=O)

The sulfonyl group contains two S=O bonds sharing a central sulfur atom. These bonds do not vibrate independently; they mechanically couple. This coupling splits the absorption into two modes:

-

Asymmetric Stretching (

): The oxygens move in opposite directions relative to the sulfur. This requires higher energy (higher wavenumber). -

Symmetric Stretching (

): The oxygens expand and contract in unison.

Detailed Spectral Comparison

The following data summarizes the characteristic frequencies. Note that electronegative substituents (e.g., -Cl, -F) will shift these bands to higher frequencies due to the inductive effect shortening the S=O bond.

Table 1: Characteristic IR Frequencies

| Functional Group | Vibration Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| Sulfinyl (Sulfoxide) | 1030 – 1070 | Strong | Highly sensitive to H-bonding. Shifts to ~1050 cm⁻¹ in solution. | |

| Sulfonyl (Sulfone) | 1300 – 1350 | Strong | Often splits into a doublet in solid samples. | |